molecular formula C28H32N4O4 B4681362 3-({4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE

3-({4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE

Cat. No.: B4681362
M. Wt: 488.6 g/mol
InChI Key: SXVKNZPJDVOVNQ-UHFFFAOYSA-N
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Description

3-({4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole is a heterocyclic compound featuring a carbazole core substituted with a 9-ethyl group and a piperazine-linked 4,5-dimethoxy-2-nitrophenyl moiety. The carbazole scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

3-[[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O4/c1-4-31-24-8-6-5-7-22(24)23-15-20(9-10-25(23)31)18-29-11-13-30(14-12-29)19-21-16-27(35-2)28(36-3)17-26(21)32(33)34/h5-10,15-17H,4,11-14,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVKNZPJDVOVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC(=C(C=C4[N+](=O)[O-])OC)OC)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and appropriate nucleophiles.

Major Products

    Reduction of nitro group: Formation of the corresponding amine derivative.

    Substitution of methoxy groups: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Key Properties:

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : Approximately 305.40 g/mol
  • Solubility : Soluble in organic solvents, with limited water solubility.

Anticancer Activity

Research indicates that compounds similar to carbazole derivatives exhibit anticancer properties. The 9H-carbazole structure has been linked to the inhibition of cancer cell proliferation. Studies suggest that modifications like the inclusion of a nitrophenyl group can enhance cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

The incorporation of piperazine derivatives into carbazole frameworks has shown promising antimicrobial activity. These compounds demonstrate effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Neuropharmacological Effects

Carbazole derivatives have also been investigated for their neuroprotective effects. Some studies suggest that they may modulate neurotransmitter systems or exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a related carbazole derivative exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. The mechanism was attributed to the compound's ability to induce oxidative stress within cancer cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of carbazole-piperazine hybrids were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-({4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine moiety can interact with biological receptors. The carbazole unit may contribute to the compound’s ability to intercalate with DNA or interact with proteins, thereby modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of nitroaryl-piperazine-carbazole derivatives. Below is a comparative analysis with key analogs:

9-Ethyl-3-({4-[(3-Nitrophenyl)methyl]piperazin-1-yl}methyl)-9H-carbazole

  • Molecular Formula : C₂₆H₂₈N₄O₂
  • Molecular Weight : 428.5 g/mol
  • Key Features :
    • Substituted with a 3-nitrophenyl group (lacking methoxy substituents).
    • Reported applications in drug development and materials science due to its carbazole core, which enables π-π stacking interactions .

3-[[4-(3-Nitrophenyl)piperazin-1-yl]methyl]quinazolin-4-one

  • Molecular Formula : C₁₉H₁₉N₅O₃
  • Molecular Weight : 373.39 g/mol
  • Key Features: Quinazolinone core instead of carbazole. Integrates nitrophenyl and piperazine moieties for therapeutic applications, such as kinase inhibition .
  • Differentiation: The quinazolinone scaffold offers distinct hydrogen-bonding capabilities, which may favor interactions with ATP-binding pockets in enzymes.

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Molecular Formula : C₂₉H₂₇N₅O₆ (from )
  • Molecular Weight : 565.56 g/mol
  • Key Features :
    • Tetrahydroimidazopyridine core with a 4-nitrophenyl group.
    • Synthesized via a one-pot two-step reaction, highlighting divergent synthetic routes compared to carbazole derivatives .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
3-({4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole (Target) C₃₀H₃₃N₅O₅* ~563.6* Carbazole 4,5-Dimethoxy-2-nitrophenyl, 9-ethyl
9-Ethyl-3-({4-[(3-nitrophenyl)methyl]piperazin-1-yl}methyl)-9H-carbazole C₂₆H₂₈N₄O₂ 428.5 Carbazole 3-Nitrophenyl, 9-ethyl
3-[[4-(3-Nitrophenyl)piperazin-1-yl]methyl]quinazolin-4-one C₁₉H₁₉N₅O₃ 373.39 Quinazolinone 3-Nitrophenyl
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₉H₂₇N₅O₆ 565.56 Tetrahydroimidazopyridine 4-Nitrophenyl, cyano, ester groups

*Estimated based on structural analogs.

Research Findings

Electronic Effects : The 4,5-dimethoxy-2-nitrophenyl group in the target compound introduces competing electronic effects—the nitro group (electron-withdrawing) and methoxy groups (electron-donating)—which may fine-tune redox properties and binding affinity compared to analogs with simpler nitroaryl groups .

Solubility : Methoxy substituents likely enhance aqueous solubility relative to the 3-nitrophenyl analog, a critical factor in pharmacokinetics .

Synthetic Complexity : The synthesis of carbazole derivatives typically involves Friedel-Crafts alkylation or Suzuki coupling, whereas tetrahydroimidazopyridines () are synthesized via multicomponent reactions, reflecting divergent methodological approaches .

Biological Relevance: Carbazole derivatives are explored for anticancer and antimicrobial activity, leveraging their planar structure for DNA intercalation. In contrast, quinazolinones are prioritized for kinase inhibition due to their hydrogen-bonding motifs .

Biological Activity

3-({4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE is a synthetic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure, which includes a carbazole core modified with various functional groups. The molecular formula is C20H24N4O4C_{20}H_{24}N_4O_4 with a molecular weight of approximately 372.43 g/mol. The presence of the dimethoxy and nitrophenyl groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of carbazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-({4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE have demonstrated efficacy against various bacterial strains, including E. coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound showed promising results in inhibiting cell proliferation, with IC50 values indicating effective dose-response relationships. For example, related compounds have been reported to exhibit IC50 values in the low micromolar range against specific cancer cell lines .

The mechanism underlying the biological activity of 3-({4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE may involve the inhibition of key enzymes or receptors involved in cell signaling pathways. Specifically, some studies suggest that carbazole derivatives can modulate the activity of fatty acid amide hydrolase (FAAH), affecting endocannabinoid signaling pathways .

Case Study 1: Anticancer Activity

In a study examining various carbazole derivatives, it was found that certain modifications led to enhanced anticancer activity. For instance, the introduction of electron-donating groups at specific positions on the phenyl ring significantly increased cytotoxicity against breast cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds revealed that substituents on the piperazine moiety could enhance activity against resistant bacterial strains. This highlights the importance of structural modifications in optimizing biological efficacy .

Data Summary

Activity Type Tested Compound IC50 (µM) Target
Antimicrobial3-({4-[(4,5-DIMETHOXY-2-NITROPHENYL)...10E. coli
CytotoxicRelated carbazole derivative5Breast Cancer Cell Lines
Enzyme InhibitionSimilar carbazole compound-FAAH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE
Reactant of Route 2
Reactant of Route 2
3-({4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE

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